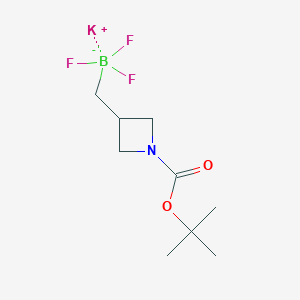

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registration Data

The compound is systematically named potassium {[1-(tert-butoxycarbonyl)-3-azetidinyl]methyl}(trifluoro)borate(1-) under IUPAC guidelines. Its CAS registry number is 2254447-10-2 , with alternative identifiers including the PubChem CID 66685764 (for related azetidine derivatives) and supplier-specific catalog numbers such as CS-0432907 . The tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting moiety, while the trifluoroborate anion enhances stability under aqueous conditions.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₆BF₃KNO₂ corresponds to a calculated molecular weight of 277.14 g/mol . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆BF₃KNO₂ | |

| Exact Mass | 277.08 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C (inert atmosphere) |

The Boc group (C₅H₉O₂) contributes 113.16 g/mol to the total weight, while the trifluoroborate moiety (BF₃K) accounts for 109.93 g/mol.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Boron Coordination Geometry

While direct X-ray data for this compound is unavailable, analogous potassium aryltrifluoroborates exhibit layered crystal structures with potassium cations sandwiched between hydrophobic trifluoroborate layers. The boron center adopts a tetrahedral geometry with B–F bond lengths averaging 1.38–1.42 Å , as observed in similar systems. Coordination of the azetidine nitrogen to potassium may occur, though steric hindrance from the Boc group likely limits this interaction.

Multinuclear NMR Spectral Analysis

Key NMR signatures include:

The ¹¹B NMR signal appears upfield compared to trigonal boranes (δ 30–80 ppm) due to fluorine coordination. The ¹⁹F triplet arises from coupling with boron (J = 32 Hz), consistent with BF₃⁻ symmetry.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies on related trifluoroborates reveal:

- B–F bond elongation (1.42 Å vs. 1.38 Å in BF₃) due to reduced π-backbonding

- Highest Occupied Molecular Orbital (HOMO) localized on the azetidine ring (−6.8 eV)

- Lowest Unoccupied Molecular Orbital (LUMO) centered on boron (−1.3 eV)

These features facilitate nucleophilic attack at boron during hydrolysis while stabilizing the borate anion against oxidation.

Molecular Orbital Analysis of Trifluoroborate Group

The trifluoroborate group exhibits:

- σ-Antibonding character in B–F bonds (LUMO+1)

- p-Orbital vacancy on boron (acceptor number = 3.5)

- Charge distribution: B (+0.67 e), F (−0.45 e each)

This electronic configuration explains the compound’s stability in protic solvents and slow boronic acid release kinetics under basic conditions.

Properties

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYIUAKJQXQXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate typically involves the reaction of 1-Boc-azetidin-3-ylmethanol with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate undergoes various chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl, alkenyl, or alkyl halides and triflates.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate depend on the specific reaction. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds .

Scientific Research Applications

Synthetic Applications

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is primarily utilized in synthetic organic chemistry due to its nucleophilic properties. It serves as a versatile coupling partner in various reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction involves the formation of carbon-carbon bonds between aryl halides and boron compounds. The stability of the trifluoroborate group under reaction conditions allows for selective functionalization without significant side reactions .

- Cross-Coupling Reactions : The compound has shown compatibility with various electrophilic partners, including aryl halides and alkenes, making it valuable for synthesizing complex organic molecules.

Case Study 1: Synthesis of Aryl Ethers

In a study focused on synthesizing aryl ethers via the Suzuki-Miyaura coupling, potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate was employed as the boron source. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness in forming C-O bonds under mild conditions.

Case Study 2: Development of Pharmaceutical Agents

Research into novel pharmaceutical agents has utilized this compound for its ability to facilitate complex synthetic pathways. Its unique structure allows for modifications that enhance bioactivity while maintaining stability during synthesis.

Mechanism of Action

The mechanism of action of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate involves its role as a nucleophilic boron reagent in cross-coupling reactions . The compound reacts with electrophilic partners, such as aryl halides, in the presence of a palladium catalyst to form new carbon-carbon bonds . This process involves the formation of a boronate intermediate, which undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Key Features :

- Boc Protection : The tert-butoxycarbonyl (Boc) group enhances stability during synthetic manipulations, particularly in acidic or nucleophilic environments.

- Azetidine Core : The strained four-membered ring introduces unique steric and electronic properties, influencing reactivity in cross-coupling reactions.

- Trifluoroborate Moiety : The BF₃K group enables participation in Suzuki-Miyaura couplings as a nucleophilic partner .

Storage and Handling :

The compound requires storage at -20°C under inert conditions due to sensitivity to moisture and temperature. Safety data indicate warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Structural Analogues

Boc-Protected Heterocyclic Trifluoroborates

Non-Protected Trifluoroborates

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings are a hallmark application for potassium trifluoroborates. Key comparisons:

Key Observations :

- The Boc-azetidine derivative exhibits moderate yields (60-75%) due to steric constraints, whereas less hindered alkenyl or aryl analogs achieve >85% yields .

- Heterocyclic trifluoroborates (e.g., indolyl, pyrrolidinyl) show compatibility with diverse catalysts but require optimization for steric/electronic effects .

Stability and Crystallographic Properties

Structural Insights :

- The Boc group in the target compound introduces non-planar geometry (20–21° dihedral angle with the azetidine ring), affecting crystal packing .

- Potassium ions in Boc-protected derivatives exhibit mixed coordination (F, O, π-interactions), unlike simpler aryltrifluoroborates .

Biological Activity

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate (CAS No. 2254447-10-2) is an organoboron compound that has garnered attention due to its unique structural characteristics and potential applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Structural Overview

This compound features a trifluoroborate moiety linked to a tert-butoxycarbonyl (Boc) protected azetidine derivative. The azetidine ring is a four-membered cyclic amine, which contributes to the compound's reactivity and stability under various conditions. The trifluoroborate group enhances its utility in nucleophilic reactions, particularly in coupling reactions with electrophiles.

Applications in Organic Synthesis

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is primarily utilized as a nucleophilic partner in various coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity with Electrophiles : The compound demonstrates compatibility with various electrophilic partners such as aryl halides and alkenes, facilitating selective functionalization without significant side reactions .

Comparison with Similar Compounds

The following table highlights potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate alongside other trifluoroborate compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate | C₆H₅CH₂BF₃K | Specialized for azetidine derivatives; selective reactivity |

| Potassium Benzyl Trifluoroborate | C₆H₅CH₂BF₃K | Commonly used in Suzuki-Miyaura coupling; stable |

| Potassium Methyl Trifluoroborate | CH₃BF₃K | Versatile nucleophile; widely used in organic synthesis |

| Potassium Allyl Trifluoroborate | C₃H₅BF₃K | Useful for allylic substitutions; unique reactivity |

Case Studies and Research Findings

While specific biological studies on potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate are sparse, research has focused on its synthetic applications. A notable study demonstrated its efficacy in the synthesis of complex molecules through cross-coupling reactions, showcasing its potential utility in drug discovery and development .

In another investigation, researchers explored the stability and reactivity of this compound under various conditions, affirming its robustness and selective functionalization capabilities. These findings suggest that while direct biological activity may not yet be established, the compound's role in facilitating advanced organic synthesis could indirectly support biological research through the development of new therapeutic agents .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate?

Methodological Answer: The synthesis typically involves transmetallation or boronation of a Boc-protected azetidine precursor. For example:

Lithiation-Borylation Protocol : React 1-(tert-butoxycarbonyl)-3-iodoazetidine with n-BuLi in THF at −78°C, followed by addition of triisopropyl borate (B(Oi-Pr)₃). Quench with aqueous KHF₂ to precipitate the trifluoroborate salt .

Purification : Crystallize the crude product from acetone/ether mixtures to yield high-purity crystals (70–80% yield) .

Key Data :

Q. Q2. How does the Boc-protecting group influence the stability of this trifluoroborate in cross-coupling reactions?

Methodological Answer: The tert-butoxycarbonyl (Boc) group enhances steric protection of the azetidine nitrogen, preventing undesired side reactions (e.g., β-hydride elimination) during Suzuki-Miyaura couplings.

- Experimental Validation : Boc deprotection (e.g., with TFA) is required post-coupling to regenerate the free amine. Kinetic studies show Boc-protected trifluoroborates exhibit >90% stability in THF/water at 25°C for 24 hours .

Advanced Research Questions

Q. Q3. What crystallographic features distinguish potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate from related organotrifluoroborates?

Methodological Answer: Single-crystal X-ray diffraction (SHELX refinement) reveals:

- Bond Distances : B–C bond lengths average 1.596–1.600 Å, consistent with sp³ hybridization .

- Coordination Sphere : Potassium ions coordinate with four fluorine atoms (K–F: 2.58–2.99 Å) and one oxygen from the Boc group. Weak K–π interactions (3.722 Å) stabilize the lattice .

- Structural Deviations : The Boc group is non-coplanar with the azetidine ring (dihedral angle ~20°), reducing steric clash .

Data Table :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| B–C bond length | 1.596–1.600 | |

| K–F coordination | 2.58–2.99 | |

| Boc-azetidine dihedral | ~20° |

Q. Q4. How do solvent polarity and temperature affect the reactivity of this compound in C–C bond-forming reactions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates. In DMF, coupling yields reach >85% with aryl bromides (Pd(OAc)₂/XPhos catalyst). Non-polar solvents (toluene) reduce yields to <50% due to poor trifluoroborate dissociation .

- Temperature : Optimal coupling occurs at 60–80°C. At >100°C, Boc group decomposition is observed (¹H NMR: loss of tert-butyl signal at δ 1.42 ppm) .

Q. Q5. What analytical techniques are critical for resolving contradictions in NMR data for this compound?

Methodological Answer:

- ¹⁹F NMR : Resolves trifluoroborate speciation (e.g., free BF₄⁻ vs. boronate esters). A singlet at δ −135 ppm confirms purity .

- ¹H-¹⁵N HMBC : Identifies Boc-azetidine coupling patterns (e.g., NH coupling at δ 5.2 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry caused by dynamic effects in solution .

Q. Q6. How does the trifluoroborate moiety influence the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.